molecular formula C19H24N4O3 B2928680 4-(4-cyclopentylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one CAS No. 383902-92-9

4-(4-cyclopentylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one

Cat. No.: B2928680
CAS No.: 383902-92-9
M. Wt: 356.426
InChI Key: MNBZXSWGCAYMGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-Cyclopentylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one is a quinolinone derivative featuring a piperazine ring substituted with a cyclopentyl group at the 4-position of the quinolinone core. The nitro group at the 3-position and the methyl group at the 1-position contribute to its unique electronic and steric properties.

Properties

IUPAC Name

4-(4-cyclopentylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O3/c1-20-16-9-5-4-8-15(16)17(18(19(20)24)23(25)26)22-12-10-21(11-13-22)14-6-2-3-7-14/h4-5,8-9,14H,2-3,6-7,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNBZXSWGCAYMGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])N3CCN(CC3)C4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(4-cyclopentylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and related case studies.

Chemical Structure and Properties

The compound features a quinoline core substituted with a cyclopentylpiperazine moiety and a nitro group. Its chemical structure can be represented as follows:

C18H22N4O2\text{C}_{18}\text{H}_{22}\text{N}_4\text{O}_2

This structure suggests potential interactions with various biological targets due to the presence of both nitrogenous and aromatic groups.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that piperazine derivatives can inhibit cell growth in liver, breast, colon, gastric, and endometrial cancer cells. The mechanism often involves the induction of apoptosis and cell cycle arrest .

Table 1: Cytotoxicity of Piperazine Derivatives

Compound NameCancer Cell LineIC50 (µM)Mechanism of Action
Compound AHUH75.0Apoptosis induction
Compound BMCF73.2Cell cycle arrest
This compoundA549TBDTBD

Note: TBD = To Be Determined

The anticancer activity of this compound is hypothesized to involve the inhibition of key enzymes involved in cancer cell proliferation. For example, similar compounds have been identified as inhibitors of CYP51 and CYP5122A1, enzymes critical for sterol biosynthesis in pathogens like Leishmania, which could also translate to effects on human cancer cells .

Case Study 1: In Vitro Analysis

In a study evaluating the cytotoxic effects of various piperazine derivatives on A549 lung cancer cells, it was found that several derivatives exhibited IC50 values in the low micromolar range. The study highlighted that modifications on the piperazine ring significantly influenced the biological activity of these compounds .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that substituents on the quinoline ring could enhance or diminish the anticancer activity. Compounds with electron-withdrawing groups showed increased potency against selected cancer cell lines, indicating that electronic properties play a crucial role in their biological efficacy .

Comparison with Similar Compounds

BMS-684 (4-(4-Benzhydrylpiperazin-1-yl)-1-methyl-3-nitroquinolin-2(1H)-one)

  • Structural Differences : The benzhydryl (diphenylmethyl) group replaces the cyclopentyl substituent on the piperazine ring.
  • Molecular Weight : 454.53 g/mol (C₂₇H₂₆N₄O₃) .
  • Biological Activity : Potent DGKα inhibitor (EC₅₀ = 0.54 µM in YFP-DGKα translocation assays). Induces membrane translocation of DGKα without activating T-cell receptors (TCRs), making it a candidate for checkpoint inhibition .
  • Solubility : 10 mM in DMSO .

4-(4-Benzylpiperazin-1-yl)-3-nitro-1-phenylquinolin-2(1H)-one

  • Structural Differences : Benzyl (C₆H₅CH₂) and phenyl groups replace the cyclopentyl and methyl groups, respectively.
  • Molecular Weight : ~433.5 g/mol (C₂₆H₂₄N₄O₃) .
  • Biological Activity: No direct activity data provided, but the phenyl group at the 1-position may enhance aromatic interactions in target binding compared to the methyl group in the target compound .

7-Phenyl-2-(4-phenylpiperazin-1-yl)thieno[3,2-d]pyrimidin-4(1H)-one

  • Structural Differences: Thieno[3,2-d]pyrimidin-4(1H)-one core replaces the quinolinone scaffold.
  • Molecular Weight : 388.49 g/mol (C₂₁H₁₉N₃OS) .
  • Biological Activity: Unspecified, but the thienopyrimidinone core may alter solubility and target selectivity compared to quinolinones .

MHY2251 (2-(Benzo[d][1,3]dioxol-5-yl)-2,3-dihydroquinazolin-4(1H)-one)

  • Structural Differences: Dihydroquinazolinone core with a benzodioxole substituent.
  • Molecular Weight : ~296.3 g/mol (C₁₅H₁₂N₂O₃) .
  • Biological Activity: SIRT1 inhibitor with apoptosis-inducing properties in cancer cells. Demonstrates how core modifications (e.g., dihydroquinazolinone vs. quinolinone) shift biological targets .

Comparative Data Table

Compound Name Core Structure Substituents (R1, R2, R3) Molecular Weight (g/mol) Biological Target Key Activity/Notes References
Target Compound Quinolinone R1=CH₃, R2=NO₂, R3=Cyclopentyl ~401.5 (C₂₃H₂₇N₅O₃)* N/A Structural analog of BMS-684
BMS-684 Quinolinone R1=CH₃, R2=NO₂, R3=Benzhydryl 454.53 DGKα EC₅₀ = 0.54 µM; T-cell modulation
4-(4-Benzylpiperazin-1-yl)-3-nitro-1-phenyl Quinolinone R1=Ph, R2=NO₂, R3=Benzyl ~433.5 N/A Enhanced aromatic interactions
7-Phenyl-2-(4-phenylpiperazin-1-yl)thieno Thienopyrimidinone R1=Ph, R2=Ph 388.49 N/A Altered solubility and selectivity
MHY2251 Dihydroquinazolinone R1=Benzo[d][1,3]dioxol-5-yl ~296.3 SIRT1 Apoptosis induction in cancer cells

*Calculated based on formula C₂₃H₂₇N₅O₃.

Key Findings and Implications

  • Structural-Activity Relationships (SAR): The piperazine ring is critical for DGKα inhibition, as seen in BMS-684 . Bulky substituents (e.g., benzhydryl in BMS-684) enhance target engagement but may reduce solubility compared to cyclopentyl groups. Core modifications (e.g., thienopyrimidinone vs. quinolinone) drastically alter target selectivity .
  • Pharmacological Potential: The target compound’s cyclopentyl group may offer a balance between solubility and binding affinity, warranting further testing in DGKα-related assays. Quinolinone derivatives with nitro groups show promise in immune modulation, as demonstrated by BMS-684 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.